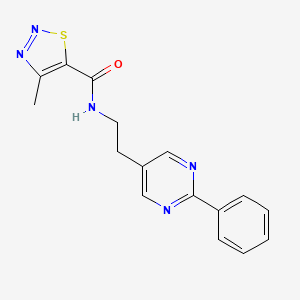

4-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c1-11-14(23-21-20-11)16(22)17-8-7-12-9-18-15(19-10-12)13-5-3-2-4-6-13/h2-6,9-10H,7-8H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWJFLCOWZWPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to target cdk2, a cyclin-dependent kinase. CDK2 is a crucial regulator of the cell cycle and is often a target for cancer treatments.

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting cell proliferation.

Biological Activity

4-Methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, with the CAS number 2034343-32-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

The molecular formula of the compound is with a molecular weight of 325.39 g/mol. The structure includes a thiadiazole ring, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.39 g/mol |

| CAS Number | 2034343-32-1 |

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promising results in various studies.

Anticancer Activity

The anticancer potential of 4-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide has been evaluated against several cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Key Findings:

- Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics.

- Mechanism : Suggested mechanisms include inhibition of the epidermal growth factor receptor (EGFR) and modulation of apoptotic pathways.

Anti-inflammatory Activity

Thiadiazole derivatives are noted for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been assessed, indicating a potential for reducing inflammation.

Table: IC50 Values for COX Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4-Methyl Compound | 26.04 ± 0.36 | 34.4 ± 0.10 |

| Celecoxib | 11.7 ± 0.23 | - |

| Diclofenac | 8.72 ± 0.28 | - |

The activity of thiadiazole derivatives can be attributed to several mechanisms:

- EGFR Inhibition : Compounds have been shown to inhibit EGFR kinase activity, which is crucial in cancer cell proliferation.

- COX Enzyme Inhibition : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through intrinsic pathways.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

-

Study on Anticancer Activity :

- A study evaluated various thiadiazole compounds against MCF-7 and A549 cell lines.

- Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin.

-

Study on Anti-inflammatory Effects :

- Research demonstrated that the compound significantly reduced paw edema in animal models when compared to standard anti-inflammatory drugs.

- The mechanism was linked to COX inhibition and subsequent reduction in prostaglandin synthesis.

Comparison with Similar Compounds

Core Heterocycle Variations

- Thiazole vs. Thiadiazole: Thiazole-carboxamides (e.g., compounds in ) exhibit a sulfur and nitrogen-containing five-membered ring but lack the additional nitrogen present in 1,2,3-thiadiazoles. Example: 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide () showed bioactivity in unspecified assays, with synthesis involving nitrile coupling and hydrolysis steps .

Substituent Variations

- Pyridinyl vs. Pyrimidinyl Groups :

The pyrimidine substituent in the target compound may enhance π-π stacking compared to pyridine in analogs, as pyrimidine’s dual nitrogen atoms increase electron-withdrawing effects. - Amide Linker Modifications :

The ethyl spacer in the target compound’s carboxamide chain is structurally similar to 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide (), which forms hydrogen bonds via its amide group and water molecules. This suggests the target compound may exhibit similar intermolecular interactions .

Table 1: Hypothetical Comparison Based on Analogous Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.